molecular formula C12H13N3 B13440299 (2-Benzylpyrimidin-4-yl)methanamine

(2-Benzylpyrimidin-4-yl)methanamine

Cat. No.: B13440299
M. Wt: 199.25 g/mol
InChI Key: AYDLUUJKJFQILG-UHFFFAOYSA-N
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Description

(2-Benzylpyrimidin-4-yl)methanamine is an organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by a benzyl group attached to the second position of the pyrimidine ring and a methanamine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylpyrimidin-4-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the methanamine group, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Benzylpyrimidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Benzylpyrimidin-4-yl)methanamine involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: It can modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for anticancer research.

Comparison with Similar Compounds

    (2-Phenylpyrimidin-4-yl)methanamine: Similar structure but with a phenyl group instead of a benzyl group.

    (2-Methylpyrimidin-4-yl)methanamine: Contains a methyl group at the second position instead of a benzyl group.

    (2-Benzylpyrimidin-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness: (2-Benzylpyrimidin-4-yl)methanamine is unique due to the presence of both a benzyl group and a methanamine group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

(2-benzylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C12H13N3/c13-9-11-6-7-14-12(15-11)8-10-4-2-1-3-5-10/h1-7H,8-9,13H2

InChI Key

AYDLUUJKJFQILG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=N2)CN

Origin of Product

United States

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